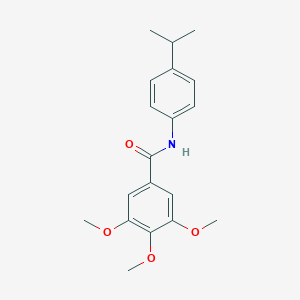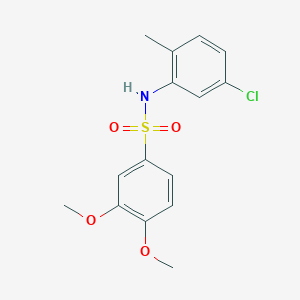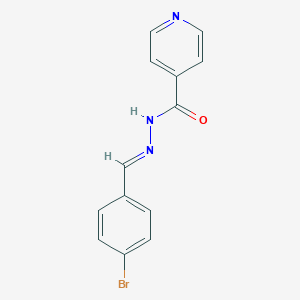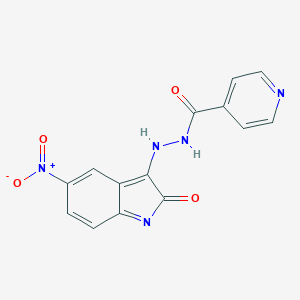
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide, also known as NI-4, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds and has been synthesized using various methods. In
作用機序
The mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is not fully understood. However, it has been suggested that N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-oxidant activity by reducing the production of reactive oxygen species.
実験室実験の利点と制限
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising therapeutic agent. However, there are limitations to the use of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. One area of research is to further elucidate the mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. This will help to identify its targets and potential side effects. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. Another area of research is to explore the potential of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, the development of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
合成法
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been synthesized using several methods, including condensation reaction between 2-amino-5-nitrobenzoic acid and pyridine-4-carboxylic acid hydrazide. Another method involves the reaction of 2-acetyl-5-nitrobenzoic acid with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The synthesized N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is then purified using column chromatography or recrystallization.
科学的研究の応用
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C14H9N5O4 |
|---|---|
分子量 |
311.25 g/mol |
IUPAC名 |
N//'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H9N5O4/c20-13(8-3-5-15-6-4-8)18-17-12-10-7-9(19(22)23)1-2-11(10)16-14(12)21/h1-7H,(H,18,20)(H,16,17,21) |
InChIキー |
JOGFBVRXQFAJBA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
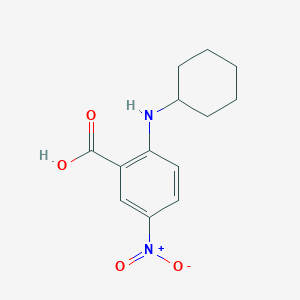


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
